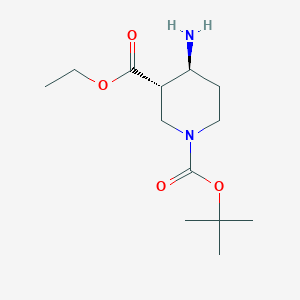

(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRVKLSXTZZGJV-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features contribute to its utility in developing drugs targeting specific receptors and pathways.

Muscarinic Receptor Antagonists

(3S,4S)-1-Boc-4-amino-piperidine derivatives are known to act as muscarinic M3 receptor antagonists. These compounds have potential therapeutic applications in treating respiratory diseases, including:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

- Chronic Bronchitis

The antagonistic action on M3 receptors helps alleviate symptoms by relaxing bronchial smooth muscle, thereby improving airflow.

Gastrointestinal Disorders

The compound's derivatives are also explored for their efficacy in managing gastrointestinal disorders such as:

- Irritable Bowel Syndrome

- Convulsive Colitis

- Diverticulitis

These applications stem from the ability of these compounds to modulate smooth muscle contraction and alleviate pain associated with gastrointestinal motility disorders.

Neurological Applications

Research indicates that (3S,4S)-1-Boc-4-amino-piperidine derivatives may have implications in treating neurological conditions characterized by involuntary muscle contractions, such as:

- Neurogenic Bladder Disorders

- Nocturnal Enuresis

By targeting specific neurotransmitter pathways, these compounds can help regulate bladder function and reduce involuntary contractions.

Synthetic Applications

Beyond its pharmacological uses, (3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is valuable in organic synthesis as a building block for more complex molecules.

Synthesis of Piperidine Derivatives

The compound can be utilized to synthesize various piperidine derivatives through established organic reactions such as:

- N-Alkylation

- Amination Reactions

These reactions allow for the modification of the piperidine ring to create a diverse array of compounds with potential biological activity.

Methodological Innovations

Recent studies have focused on optimizing synthetic routes for producing (3S,4S)-1-Boc-4-amino-piperidine derivatives. For instance, a method involving the reaction of N-benzyl-4-piperidone with orthoformate under acidic conditions has shown promise due to its simplicity and high yield .

Case Study 1: Respiratory Disease Treatment

A study investigating a derivative of (3S,4S)-1-Boc-4-amino-piperidine demonstrated significant efficacy in reducing airway resistance in animal models of asthma. The compound was shown to effectively inhibit M3 receptor activity, leading to bronchodilation and improved respiratory function .

Case Study 2: Gastrointestinal Disorder Management

In clinical trials assessing the impact of muscarinic antagonists derived from (3S,4S)-1-Boc-4-amino-piperidine on irritable bowel syndrome, patients reported a marked reduction in abdominal pain and improved bowel regularity. The study highlighted the compound's role in modulating gut motility through receptor interaction .

Mechanism of Action

The mechanism by which (3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects : The presence of aryl groups (e.g., phenyl, fluorophenyl) at position 4 enhances lipophilicity and target binding, as seen in and . Chlorophenyl substituents () may improve steric interactions in receptor pockets.

- Ester vs. Carboxylic Acid : Ethyl/methyl esters (target compound, ) are typically intermediates for hydrolysis to free acids, while carboxylic acid derivatives () are directly used in coupling reactions.

- Protection Strategies: Boc protection (target compound, ) offers stability under basic conditions, whereas benzyl esters () require hydrogenolysis for deprotection.

Functional Group Interplay

Pharmaceutical Relevance

- Renin Inhibitors : The ethyl ester analog in replaces peptide bonds in renin inhibitors, demonstrating the utility of piperidine scaffolds in mimicking bioactive conformations.

- Anticancer Agents : Fluorophenyl derivatives () are explored for their enhanced pharmacokinetic properties, leveraging fluorine’s electron-withdrawing effects.

Preparation Methods

Synthetic Route

-

Starting material : Piperidine-3-carboxylic acid ethyl ester-4-carboxamide.

-

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine yields 1-Boc-piperidine-3-carboxamide-4-carboxylic acid ethyl ester.

-

Hofmann rearrangement : Treatment with bromine and sodium hydroxide converts the C4 carboxamide to an amine.

Reaction Conditions :

Yield and Purity

-

Boc protection : ~75% yield (white crystalline powder, >95% purity).

-

Hofmann rearrangement : ~90% yield (98% purity after crystallization).

Method 2: Asymmetric Hydrogenation of Enamine Precursors

Inspired by US20160251311A1, this method employs asymmetric catalysis to establish stereocenters.

Synthetic Route

-

Enamine formation : React ethyl 3-cyano-4-oxopiperidine-1-carboxylate with a chiral amine (e.g., (R)-phenethylamine).

-

Asymmetric hydrogenation : Use a Ru-BINAP catalyst to reduce the enamine, establishing the (3S,4S) configuration.

-

Boc protection : Replace the ethyl carbamate with Boc using Boc₂O.

-

Hydrolysis and esterification : Convert the nitrile to carboxylic acid, followed by ethyl ester formation.

Reaction Conditions :

-

Hydrogenation : 50–60 bar H₂, 40°C, 24 hours.

-

Boc protection : 0°C, 2 hours, THF solvent.

Advantages

-

High enantiomeric excess (>98% ee) achievable with optimized catalysts.

-

Avoids chromatographic resolution.

Method 3: Cyclization of Chiral Amino Acid Derivatives

EP0225311A2 describes cyclization strategies for amino acid derivatives, adaptable to piperidine synthesis.

Synthetic Route

-

Chiral amino acid precursor : Start with (2S,3S)-2-amino-3-hydroxybutanoic acid.

-

Esterification : Form ethyl ester using ethanol/HCl.

-

Cyclization : Treat with thionyl chloride to form a lactone, followed by ring-opening with ammonia to yield piperidine-3-carboxylic acid ethyl ester.

-

Boc protection and amination : Protect the amine, then introduce C4 amino via Mitsunobu reaction or nucleophilic substitution.

Key Steps :

Comparative Analysis of Methods

Experimental Optimization and Troubleshooting

-

Chromatographic resolution : EP0225311A2 uses ethyl acetate/hexane (10:90) for silica gel chromatography, critical for isolating (3S,4S) isomers.

-

Crystallization : Low-temperature crystallization (-2°C) with petroleum ether enhances purity.

-

Side reactions : Overprotection during Boc installation can occur; controlled pH (6–7) mitigates this .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester?

- Answer : The compound is typically synthesized via multi-step reactions involving Boc-protection of the piperidine nitrogen, stereoselective introduction of the amino group, and esterification. For example, analogous protocols involve reacting amino-piperidine intermediates with acid anhydrides or chlorides (e.g., Boc-anhydride) under inert conditions, followed by purification via column chromatography . Key steps include palladium-catalyzed coupling (e.g., XPhos/cesium carbonate systems) and acid-mediated deprotection .

Q. How is the stereochemical integrity of the (3S,4S) configuration validated during synthesis?

- Answer : Chiral HPLC or polarimetry is used to confirm stereochemistry. For piperidine derivatives, coupling constants in -NMR (e.g., axial-equatorial proton interactions) and NOESY experiments can resolve spatial arrangements. X-ray crystallography of intermediates (e.g., Boc-protected precursors) provides definitive confirmation .

Q. What safety protocols are critical for handling this compound in the lab?

- Answer : The compound may exhibit acute oral toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. First-aid measures include rinsing exposed skin/eyes with water and consulting a physician immediately. Store at 2–8°C under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the Boc-protected piperidine core with carboxylic acid esters?

- Answer : Yield optimization involves:

- Catalyst selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in tert-butanol at 40–100°C .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 40°C → 100°C) minimizes side reactions .

- Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR signals) for this compound?

- Answer : Contradictions often arise from:

- Epimerization : Monitor reaction pH (avoid strong acids/bases) and use low-temperature -NMR to detect transient intermediates .

- Solvent artifacts : Re-dissolve samples in deuterated solvents (e.g., DMSO-d6) and compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- Impurity profiling : LC-MS with electrospray ionization identifies byproducts (e.g., de-esterified acids) .

Q. How does the Boc group influence the compound’s reactivity in downstream pharmacological applications?

- Answer : The Boc group:

- Stabilizes the amino group : Prevents undesired nucleophilic reactions during storage or biological assays.

- Facilitates controlled deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc under mild conditions, enabling conjugation with targeting moieties (e.g., in prodrug design) .

- Modulates lipophilicity : Enhances blood-brain barrier penetration in CNS-targeted drug candidates .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Answer : Implement:

- Catalyst recycling : Recover palladium catalysts via filtration or magnetic nanoparticles .

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Atom economy : Use one-pot sequential reactions (e.g., Boc-protection and esterification in a single vessel) to minimize steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.